molecular formula C13H17NO2S B8205691 rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B8205691
M. Wt: 251.35 g/mol
InChI Key: VOUOUAFQWDNCSC-QWHCGFSZSA-N
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Description

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a bicyclic sulfone-containing pyrrole derivative characterized by a fused thieno-pyrrole scaffold. The compound features a hexahydro backbone (six-membered saturated ring system) with a benzyl substituent at the 5-position and two sulfone groups at the 1,1-positions. Its stereochemistry (3aS,6aS) confers rigidity to the scaffold, making it a promising candidate for drug discovery due to enhanced binding specificity .

Properties

IUPAC Name

(3aS,6aS)-5-benzyl-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-17(16)7-6-12-9-14(10-13(12)17)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUOUAFQWDNCSC-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thieno[2,3-c]pyrrole precursor in the presence of an oxidizing agent to introduce the 1,1-dioxide functionality .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides .

Scientific Research Applications

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The benzyl group in the target compound increases molecular weight (263.35 vs. 161.22 for the parent scaffold) and hydrophobicity, likely enhancing binding to lipophilic enzyme pockets .
  • Methoxy-substituted analogs (e.g., from ) exhibit lower XLogP values (-1), suggesting higher polarity compared to the benzyl derivative .

Ring Saturation and Conformation: Hexahydro vs. Octahydro derivatives (e.g., thiopyrano-pyrrole in ) introduce additional ring atoms, altering spatial geometry and solubility (e.g., hydrochloride salt form) .

Synthetic Routes :

  • The dihydro analog () is synthesized via cyclocondensation of 2-sulfolene with TosMIC, while hexahydro derivatives often require hydrogenation or cycloaddition .
  • Functionalization (e.g., benzylation) likely follows post-cyclization steps, as seen in tert-butyl and benzotriazole derivatives () .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability:

  • The benzyl group in the target compound may reduce solubility but enhance membrane permeability, a critical factor for CNS-targeting drugs .

Enzyme Inhibition Potential:

  • Analogous compounds in were evaluated for autotaxin (ATX) inhibition using fluorescence assays. The benzyl group’s bulk and electronic effects could modulate similar activity in the target compound .

Metabolic Stability:

  • Glutathione adduct screening () suggests that electron-deficient scaffolds (e.g., sulfones) resist metabolic degradation, a feature shared by the target compound .

Biological Activity

Overview

rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by its unique thieno[2,3-c]pyrrole core and a benzyl substituent, this compound has been investigated for various pharmacological properties, including anticancer and antimicrobial activities.

  • Molecular Formula : C₁₃H₁₇NO₂S
  • Molecular Weight : 251.34 g/mol
  • CAS Number : 1320326-66-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of enzyme activity or receptor function. The compound may induce apoptosis in cancer cells through the intrinsic and extrinsic pathways by generating reactive oxygen species (ROS) and downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. The compound has demonstrated:

  • Induction of Apoptosis : It triggers programmed cell death in various cancer cell lines by activating caspases through mitochondrial oxidative stress pathways .
  • Inhibition of Kinases : The compound exhibits selective inhibitory activity against several kinases involved in cancer progression. For instance, it has shown significant inhibition against PKCa, JNK2, TrkA, ERK1, and VEGFR at low nanomolar concentrations .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens.

Study 1: Antitumor Activity

A study conducted by Kilic-Kurt et al. (2019) reported that pyrrole derivatives with structural modifications at specific positions exhibited enhanced cytotoxicity against A549 and HeLa cell lines. The introduction of a benzodioxole moiety at position 7 significantly increased the compound's potency as an apoptosis inducer .

CompoundCell LineIC₅₀ (μM)
Compound 3A5490.84
Compound 3HeLaNot specified

Study 2: Kinase Inhibition Profile

In another investigation focusing on kinase selectivity, various pyrrole derivatives were screened against a panel of 124 kinases. The results indicated that this compound inhibited multiple kinases with over 50% inhibition at concentrations around 25 nM. This highlights its potential as a lead compound for developing targeted cancer therapies .

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